Monophenylterephthalate

Description

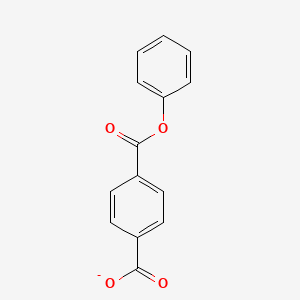

Monophenylterephthalate is a phthalate ester characterized by a phenyl group attached to the terephthalic acid backbone. Phthalates are widely utilized as plasticizers in polymer industries to enhance flexibility and durability. This compound’s aromatic structure may confer distinct physicochemical properties, such as resistance to hydrolysis and thermal stability, compared to aliphatic phthalates.

Properties

Molecular Formula |

C14H9O4- |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

4-phenoxycarbonylbenzoate |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h1-9H,(H,15,16)/p-1 |

InChI Key |

SCMJJGWRVSLYLK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Monophenylterephthalate’s phenyl group distinguishes it from analogs like mono-cyclohexyl phthalate (cyclohexyl substituent) and mono(2-carboxymethylhexyl) phthalate (MCMHP) (carboxymethylhexyl side chain). In contrast, MCMHP’s polar carboxymethyl group increases hydrophilicity, influencing its metabolic pathways .

Physicochemical Properties

MCMHP’s carboxymethylhexyl chain may enhance solubility in biological matrices, facilitating absorption .

Analytical Methods and Identification

- This compound: Requires chromatographic techniques (e.g., HPLC) coupled with mass spectrometry for quantification in environmental samples. Structural confirmation via NMR is feasible but less documented .

- Mono-Cyclohexyl Phthalate: Routinely analyzed using NMR with digital reference materials (e.g., ChemisTwin®), enabling rapid spectral comparison .

- MCMHP : Identified via metabolomic profiling in biological samples, focusing on urinary biomarkers and excretion patterns .

Toxicity and Health Implications

- This compound: Limited data exist, but its resistance to esterase cleavage may prolong systemic exposure, increasing endocrine disruption risks .

- Mono-Cyclohexyl Phthalate: Lower acute toxicity reported due to reduced metabolite formation; however, chronic effects remain understudied .

- MCMHP : Associated with specific biomarkers (e.g., PLS-DA VIP scores) indicating renal and hepatic stress, highlighting its metabolic burden .

Environmental Behavior and Degradation

This compound’s aromatic structure may hinder microbial degradation, leading to environmental persistence. In contrast, MCMHP’s polar groups could enhance biodegradability in aqueous systems . Cyclohexyl phthalates exhibit intermediate persistence, influenced by soil organic content and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.